Protoanemonin

描述

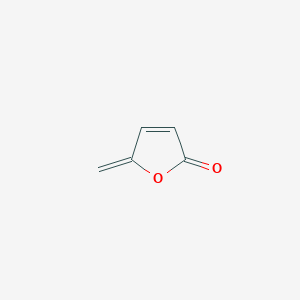

Structure

3D Structure

属性

IUPAC Name |

5-methylidenefuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2/c1-4-2-3-5(6)7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYZJZKPGHQTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148346 | |

| Record name | Protoanemonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-28-1 | |

| Record name | Protoanemonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protoanemonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protoanemonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylenefuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOANEMONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66FQZ1A5SO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Protoanemonin: A Deep Dive into its Natural Origins and Biosynthesis

Abstract

Protoanemonin is a volatile, unstable lactone found in numerous species of the Ranunculaceae family. It is formed from its glycosidic precursor, ranunculin, upon enzymatic hydrolysis when plant tissues are damaged. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and the experimental protocols used for its study. Quantitative data on this compound and its dimer, anemonin, are presented for researchers, scientists, and drug development professionals. Detailed methodologies and visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of this biologically active compound.

Introduction

This compound (also known as anemonol or ranunculol) is a toxic compound produced by plants in the buttercup family (Ranunculaceae).[1] It is not present in intact plants but is rapidly formed when the plant is bruised or crushed.[2] This process involves the enzymatic breakdown of a precursor molecule called ranunculin.[1][2] this compound is a reactive molecule that readily dimerizes to form the less toxic compound, anemonin.[3][4] Due to its reactivity, this compound exhibits a range of biological activities, including antimicrobial and anti-inflammatory properties.[3][5] This guide explores the natural distribution of this compound, the biochemical pathway leading to its formation, and the analytical methods employed in its investigation.

Natural Sources of this compound

This compound's precursor, ranunculin, is a characteristic constituent of many species within the Ranunculaceae family.[4][6] Its presence has been confirmed in genera such as Ranunculus, Anemone, Clematis, Helleborus, and Pulsatilla.[7][8] While ranunculin is considered a chemotaxonomic marker for this family, its occurrence has also been noted in the Caryophyllaceae and Gramineae families.[9]

The concentration of this compound and its derivatives can vary significantly between different species, plant parts, and even with the plant's growth stage, being reportedly higher in the spring during active growth and flowering.[2]

Quantitative Analysis of this compound and Anemonin in Plant Species

The following tables summarize the reported concentrations of this compound and its dimer, anemonin, in various plant species. It is important to note that this compound is highly unstable and rapidly converts to anemonin, so many studies focus on quantifying the more stable anemonin.[3][4]

Table 1: this compound Content in Various Plant Species

| Plant Species | Plant Part | Concentration (mg/g) | Analytical Method |

| Helleborus niger | Whole, flowering plant | 0.0345 - 0.0662 | HPLC-DAD[6] |

| Helleborus spp. | Extract batches | 0.0896 ± 0.0125 | HPLC-DAD[6] |

| Pulsatilla vulgaris | Flowers | 0.3875 - 0.4193 | HPLC-DAD[6] |

| Pulsatilla spp. | Extract batches | 0.0618 ± 0.0180 | HPLC-DAD[6] |

Table 2: Anemonin Content in Various Ranunculus Species Extracts

| Plant Species | Plant Part | Extract Type | Concentration (mg/mL) | Analytical Method |

| Ranunculus sardous | Aerial Part | Hydroalcoholic (HA) | 2.66 ± 0.009 | HPLC[10] |

| Ranunculus ficaria | Herb | Hydroalcoholic (HA) | 2.14 ± 0.007 | HPLC[10] |

| Ranunculus bulbosus | Root | Hydroalcoholic (HA) | 1.27 ± 0.005 | HPLC[10] |

| Ranunculus sardous | Herb | Glycerol-ethanol (GE) | 0.77 ± 0.005 | HPLC[10] |

| Ranunculus ficaria | Herb | Glycerol-ethanol (GE) | 0.47 ± 0.003 | HPLC[10] |

| Ranunculus sceleratus | Herb | Hydroalcoholic (HA) | 0.19 ± 0.001 | HPLC[10] |

| Ranunculus sceleratus | Herb | Glycerol-ethanol (GE) | 0.13 ± 0.001 | HPLC[10] |

Table 3: Anemonin Content in Helleborus and Pulsatilla Extracts

| Plant Species | Concentration (mg/g) | Analytical Method |

| Helleborus spp. | 0.0230 ± 0.0076 | HPLC-DAD[6] |

| Pulsatilla spp. | 0.0482 ± 0.0282 | HPLC-DAD[6] |

Biosynthesis of this compound

The biosynthesis of this compound is a two-step process that is initiated by tissue damage. The primary precursor, ranunculin, is a stable glucoside stored within the plant's vacuoles.[11]

Formation of this compound from Ranunculin

When the plant tissue is damaged, the cellular compartments are disrupted, bringing ranunculin into contact with the enzyme β-glucosidase .[3][4][12] This enzyme catalyzes the hydrolysis of the glycosidic bond in ranunculin, releasing glucose and the unstable aglycone, this compound.[5][7]

This compound is highly reactive and will spontaneously undergo a Diels-Alder cyclodimerization to form the more stable anemonin.[3][4]

Caption: Formation of this compound and anemonin from ranunculin upon tissue damage.

Presumed Biosynthesis of Ranunculin

The biosynthesis of ranunculin itself is less well-understood. Studies involving radioactively labeled precursors in Helleborus foetidus suggest a pathway originating from 5-hydroxylevulinic acid .[13] This proposed pathway involves several enzymatic steps to form the lactone ring and subsequent glycosylation to yield ranunculin.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. awkwardbotany.com [awkwardbotany.com]

- 3. Ranunculin, this compound, and Anemonin: Pharmacological and Chem...: Ingenta Connect [ingentaconnect.com]

- 4. Ranunculin, this compound, and Anemonin: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Stability of this compound in plant extracts from Helleborus niger L. and Pulsatilla vulgaris Mill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ranunculin - Wikipedia [en.wikipedia.org]

- 8. This compound, an antimutagen isolated from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. benthamscience.com [benthamscience.com]

- 13. researchgate.net [researchgate.net]

Chemical structure and properties of Protoanemonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoanemonin is a naturally occurring lactone and a toxic compound found in plants of the buttercup family (Ranunculaceae). It is formed via the enzymatic hydrolysis of ranunculin when the plant is damaged. Despite its toxicity, this compound has garnered interest for its antimicrobial properties. This document provides a detailed overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound. It includes tabulated quantitative data, detailed experimental protocols for its extraction and synthesis, and a discussion of its known mechanism of action. Due to its inherent instability and rapid dimerization to anemonin, handling and studying this compound requires specific considerations, which are also addressed herein.

Chemical Structure and Properties

This compound, systematically named 5-methylidenefuran-2(5H)-one, is a small, unsaturated γ-lactone. Its chemical structure is characterized by a five-membered ring containing an ester group and an exocyclic double bond, which contributes to its high reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄O₂ | [1][2] |

| Molecular Weight | 96.08 g/mol | [2] |

| IUPAC Name | 5-methylidenefuran-2-one | [2] |

| CAS Number | 108-28-1 | [2] |

| Appearance | Pale yellow oil | [3] |

| Boiling Point | 73 °C (163 °F; 346 K) | [3] |

| Percent Composition | C 62.50%, H 4.20%, O 33.30% | |

| Solubility | Soluble in chloroform and ethylene dichloride. Approximately 1% soluble in water. | |

| Stability | Unstable; rapidly dimerizes to anemonin, especially in aqueous media.[4][5] |

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. While NMR, IR, and Mass Spectrometry are standard techniques for its characterization, specific peak lists and spectra are not consistently reported in the literature. Researchers are advised to acquire these data on purified samples for confirmation of identity.

Biosynthesis and Chemical Transformation

This compound is not directly biosynthesized in plants. Instead, it is produced from its glycosidic precursor, ranunculin, upon tissue damage.

Enzymatic Formation of this compound

When a plant of the Ranunculaceae family is wounded, the enzyme β-glucosidase is released and comes into contact with ranunculin. The enzyme catalyzes the hydrolysis of the glycosidic bond in ranunculin, releasing glucose and the unstable aglycone, which spontaneously rearranges to form this compound.[4][5]

Dimerization to Anemonin

This compound is highly reactive and readily undergoes a [2+2] cycloaddition reaction with itself to form a more stable dimer, anemonin.[4][5] This dimerization occurs spontaneously, particularly in aqueous solutions, and is a key characteristic of this compound's chemistry.

Figure 1: Biosynthesis and dimerization of this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, most notably its antimicrobial and irritant properties.

Table 2: Biological Activity of this compound

| Activity | Organism/System | Quantitative Data | Source(s) |

| Antibacterial | Gram-positive and Gram-negative bacteria | Minimal Inhibitory Concentration (MIC): 8 - 62.5 µg/mL | |

| Acute Toxicity | Mouse | LD₅₀: 190 mg/kg (intraperitoneal) | [3] |

| Vesicant | Human Skin | Causes blistering and contact dermatitis. | [2] |

Mechanism of Action

The primary mechanism of action of this compound is attributed to its reactive α,β-unsaturated lactone moiety. This functional group can act as a Michael acceptor, readily reacting with nucleophiles such as the sulfhydryl groups (-SH) of cysteine residues in proteins. By forming covalent adducts with proteins, this compound can inactivate enzymes and disrupt cellular signaling pathways. This non-specific alkylation of proteins is believed to be the basis for both its antimicrobial activity and its toxicity to eukaryotic cells.

While this compound's ability to interact with sulfhydryl groups is established, specific signaling pathways that are directly and significantly modulated by this compound have not been extensively elucidated in the scientific literature. Therefore, a detailed signaling pathway diagram cannot be provided at this time.

Experimental Protocols

Extraction of this compound from Ranunculus cantoniensis**

This protocol is based on a patented method for the extraction of this compound.

Materials:

-

Fresh Ranunculus cantoniensis plant material

-

Ethanol

-

CO₂ (for supercritical fluid extraction)

-

D101 macroporous adsorption resin

-

Silica gel for column chromatography

-

Methanol

-

Chloroform

-

Supercritical fluid extractor

-

Chromatography columns

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Harvest fresh Ranunculus cantoniensis and grind the plant material.

-

Supercritical Fluid Extraction (SFE):

-

Place the ground plant material into the extraction vessel of a CO₂ supercritical extractor.

-

Use ethanol as an entrainer.

-

Perform the extraction under appropriate conditions of pressure and temperature.

-

-

Macroporous Resin Chromatography:

-

Concentrate the extract obtained from SFE.

-

Load the concentrated extract onto a D101 macroporous adsorption resin column.

-

Elute the column with 50% ethanol.

-

Collect the eluate and recover the ethanol under reduced pressure using a rotary evaporator.

-

-

Silica Gel Chromatography:

-

Concentrate the eluate from the previous step.

-

Load the concentrate onto a silica gel chromatography column.

-

Elute the column with a mobile phase of methanol and chloroform (volume ratio of 2:1).

-

Collect the fractions.

-

-

Isolation of this compound:

-

Combine the fractions containing this compound.

-

Recover the solvent under reduced pressure to obtain purified this compound.

-

Figure 2: Workflow for the extraction of this compound.

Synthesis of this compound (Kotera Method)

This is a convenient synthesis method starting from 2-deoxy-D-ribose.

Materials:

-

2-deoxy-D-ribose

-

Methanol

-

1% Methanolic hydrogen chloride

-

Sodium bicarbonate

-

Pyridine

-

p-Toluoyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

5% aqueous potassium dihydrogen phosphate (KH₂PO₄)

-

Magnesium sulfate (MgSO₄)

-

Triethylamine

Procedure:

-

Glycosylation:

-

Dissolve 2-deoxy-D-ribose in methanol.

-

Add 1% methanolic hydrogen chloride and stir at room temperature.

-

Neutralize the reaction with solid sodium bicarbonate.

-

Filter the mixture and remove methanol by co-evaporation with pyridine.

-

-

Acylation:

-

Dissolve the resulting syrup in pyridine and cool to 0 °C.

-

Add p-toluoyl chloride dropwise and stir the solution overnight at room temperature under an argon atmosphere.

-

-

Work-up and Purification:

-

Evaporate the reaction mixture.

-

Dilute with saturated aqueous sodium bicarbonate and extract three times with dichloromethane.

-

Wash the combined organic layers with saturated aqueous ammonium chloride and then with 5% aqueous potassium dihydrogen phosphate.

-

Dry the organic layer over magnesium sulfate and evaporate the solvent.

-

-

Formation of this compound:

-

The purified solid intermediate is stable for storage.

-

To obtain this compound, stir the solid intermediate with triethylamine overnight. This affords this compound with a high yield.

-

Figure 3: Synthetic workflow for this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound in plant extracts.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Lichrosorb RP-18) or a normal-phase silica column (e.g., Lichrosorb Si 60)

General Procedure (Reversed-Phase):

-

Sample Preparation: Extract this compound from plant material, for example, by steam distillation or solvent extraction.

-

Mobile Phase: A binary solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, with a gradient elution.

-

Column: A C18 reversed-phase column.

-

Detection: UV detection at approximately 258 nm.[1]

-

Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Stability and Handling

This compound is an unstable compound.[4][5] When working with this molecule, the following precautions should be taken:

-

Avoid aqueous solutions for long-term storage: Due to its rapid dimerization to anemonin in water.

-

Storage: Store pure this compound or concentrated solutions in a non-aqueous solvent at low temperatures (-20 °C or below) to minimize degradation and dimerization.

-

pH: Maintain a nearly neutral pH, as both acidic and basic conditions can promote degradation.

-

Safety: this compound is a vesicant and skin irritant.[2] Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. Handle in a well-ventilated fume hood.

Conclusion

This compound is a reactive lactone with notable antimicrobial properties but also significant toxicity and instability. Its chemistry is dominated by the propensity to dimerize into anemonin. This technical guide provides a foundational understanding of this compound for researchers in natural products chemistry, pharmacology, and drug development. The provided experimental protocols offer starting points for the extraction, synthesis, and quantification of this challenging but interesting molecule. Further research is warranted to fully elucidate its specific molecular targets and potential therapeutic applications, with careful consideration of its inherent reactivity and toxicity.

References

- 1. Separation and quantitation of this compound in ranunculaceae by normal- and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H4O2 | CID 66948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Protoanemonin: A Technical Guide to its Biological Activities

For Immediate Release

Protoanemonin, a naturally occurring lactone found in plants of the buttercup family (Ranunculaceae), is emerging as a compound of significant interest to the scientific and drug development communities. Exhibiting a broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and cytotoxic effects, this compound presents a compelling case for further investigation as a lead compound in the development of novel therapeutics. This technical guide provides an in-depth overview of the core biological activities of this compound, complete with quantitative data, detailed experimental methodologies, and visualizations of its proposed mechanisms of action.

Key Biological Activities of this compound

This compound's reactive α,β-unsaturated lactone moiety is believed to be central to its biological effects, allowing it to interact with cellular nucleophiles such as the thiol groups of amino acids like cysteine, thereby modulating the function of various proteins and signaling pathways.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Its ability to induce cell death makes it a candidate for the development of new anticancer agents.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC-3 | Prostate Adenocarcinoma | 7.30 ± 0.08 | [1] |

| U-251 | Glioblastoma | 4.50 ± 0.05 | [1] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of pathogens, including fungi and bacteria. This activity is attributed to its ability to inhibit microbial growth and vital cellular processes.

Table 2: Antimicrobial Activity of this compound

| Organism | Type | MIC (µg/mL) | Reference |

| Dermatophytes | Fungi | 19.6 - 73.5 | [2] |

| Yeasts | Fungi | 19.6 - 73.5 | [2] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Anti-inflammatory Activity

While specific quantitative data on the direct inhibition of key inflammatory enzymes by this compound is still emerging, its precursor, ranunculin, and its dimer, anemonin, have been shown to possess anti-inflammatory properties, suggesting a similar role for this compound. The proposed mechanism involves the inhibition of pro-inflammatory mediators.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound, detailed methodologies for key experiments are provided below.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of this compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL) from a fresh culture.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no this compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Signaling Pathway Modulation

This compound's biological activities are underpinned by its interaction with key cellular signaling pathways. While research is ongoing, the following diagrams illustrate the proposed mechanisms based on current understanding of related compounds and the known reactivity of this compound.

Proposed Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and cell survival. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate pro-inflammatory gene transcription.

Proposed Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound may induce cytotoxicity by aberrantly activating or inhibiting specific components of the MAPK pathway, such as ERK, JNK, and p38, leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities that warrant further investigation. Its cytotoxic, antimicrobial, and potential anti-inflammatory properties make it a strong candidate for drug discovery and development programs. Future research should focus on elucidating the precise molecular targets of this compound, conducting comprehensive in vivo efficacy and toxicity studies, and exploring synthetic modifications to enhance its therapeutic index and drug-like properties. The information presented in this guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable natural compound.

References

Protoanemonin: A Technical Guide to its Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoanemonin, a small lactone found in plants of the buttercup family (Ranunculaceae), has a long and complex history, from a traditional herbal irritant to a molecule of interest for its potent biological activities. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound. It includes a summary of its biological activities with quantitative data, detailed experimental protocols for its isolation and synthesis, and a discussion of its known mechanisms of action, including its influence on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (also known as anemonol or ranunculol) is an unsaturated lactone and a toxic compound found in numerous species of the Ranunculaceae family.[1] It is not present in intact plants but is formed enzymatically from its precursor, the glycoside ranunculin, upon tissue damage.[1] When the plant is wounded, the enzyme β-glucosidase hydrolyzes ranunculin into glucose and the unstable aglycone, which spontaneously cyclizes to form this compound.[2]

Historically, plants containing this compound have been used in traditional medicine, often with caution due to their vesicant properties, causing skin blistering and irritation.[1][3] Modern scientific investigation has revealed that this compound possesses a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1] However, its inherent instability and reactivity, leading to spontaneous dimerization into the less active anemonin, have posed challenges for its study and potential therapeutic application.[2] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Discovery and History

The discovery of this compound is intrinsically linked to the study of the toxic principles of the Ranunculaceae family. For centuries, the vesicant properties of buttercups were known in folk medicine. Scientific investigation in the early 20th century led to the isolation of an unstable substance responsible for this activity.

Initially, the dimer, anemonin, which is more stable, was isolated and characterized. It was later understood that anemonin was an artifact of the isolation process and that the true active compound was the monomer, which was named this compound. The enzymatic release of this compound from its glycosidic precursor, ranunculin, was a significant discovery that clarified the biochemistry of this plant toxin.[2]

Early research focused on the chemical characterization of this compound and its dimer, anemonin. The elucidation of their structures was a key step in understanding their reactivity and biological activity. The presence of a highly reactive α,β-unsaturated lactone system in this compound was identified as the key functional group responsible for its biological effects.

Physicochemical Properties and Characterization

This compound is a volatile, pale yellow oil with a pungent odor. It is sparingly soluble in water but soluble in organic solvents. Its high reactivity is due to the exocyclic double bond and the strained lactone ring.

Spectroscopic Data

Precise spectroscopic data for this compound is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While complete, high-resolution spectra for this compound are not abundantly published due to its instability, data for its dimer, anemonin, is more readily available.[4] However, based on its structure, the expected signals in the 1H and 13C NMR spectra of this compound can be predicted.

1H NMR (predicted): Signals for the vinyl protons of the lactone ring and the exocyclic methylene group would be expected in the olefinic region of the spectrum.

13C NMR (predicted): Resonances for the carbonyl carbon of the lactone, the quaternary carbon of the double bond, and the vinyl carbons would be characteristic.

Mass Spectrometry (MS):

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the lactone ring and loss of small neutral molecules.[3]

Biological Activity

This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to alkylate biological macromolecules such as proteins and nucleic acids.

Antimicrobial and Antifungal Activity

This compound has demonstrated significant activity against a range of bacteria and fungi. Its mechanism of action is believed to involve the inhibition of essential enzymes and disruption of cellular processes through the alkylation of sulfhydryl groups in proteins.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Microorganism | MIC (µg/mL) | Reference |

| Fungi | 15 | [5] |

| Yeasts | Not specified | [5] |

Cytotoxic Activity

The cytotoxic effects of this compound against various cancer cell lines have been investigated, highlighting its potential as an anticancer agent. Its pro-apoptotic activity is a key aspect of its mechanism of cytotoxicity.

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 7.30 ± 0.08 | |

| U-251 | Glioblastoma | 5.25 ± 0.05 |

Mechanism of Action and Signaling Pathways

The biological effects of this compound are rooted in its chemical reactivity, which allows it to interact with and modulate various cellular signaling pathways.

Induction of Apoptosis

This compound is known to induce apoptosis, or programmed cell death, in cancer cells. While the precise signaling cascade directly initiated by this compound is still under full investigation, a plausible mechanism involves the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the mitochondria. It is hypothesized that this compound, possibly through the generation of reactive oxygen species (ROS) and cellular stress, leads to the activation of pro-apoptotic proteins like Bax. This disrupts the mitochondrial membrane potential and triggers the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.

Modulation of Inflammatory Pathways

The anti-inflammatory properties of compounds derived from this compound, such as anemonin, have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. It is plausible that this compound itself, due to its electrophilic nature, could directly interact with components of the NF-κB signaling cascade, such as IKK (IκB kinase) or NF-κB subunits, thereby preventing its activation and subsequent pro-inflammatory gene expression.

Experimental Protocols

The following sections provide generalized protocols for the isolation and synthesis of this compound. These protocols are intended as a guide and may require optimization based on the specific plant material and laboratory conditions.

Isolation of this compound from Plant Material

This protocol describes a general method for the extraction and purification of this compound from fresh plant material of the Ranunculaceae family. Due to the instability of this compound, all steps should be carried out quickly and at low temperatures.

Materials:

-

Fresh plant material (e.g., Ranunculus species)

-

Dichloromethane (CH2Cl2), chilled

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Extraction: Homogenize fresh plant material with chilled dichloromethane in a blender.

-

Filter the homogenate and wash the plant residue with additional chilled dichloromethane.

-

Combine the filtrates and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (<30°C).

-

Purification: The crude extract can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Monitor the fractions by TLC, visualizing the spots under a UV lamp. This compound-containing fractions can be identified by their characteristic Rf value and by a colorimetric test (e.g., with a solution of sodium nitroprusside and piperidine).

-

Combine the pure fractions and carefully remove the solvent to yield this compound as a pale yellow oil.

-

Store the purified this compound at low temperatures (-20°C or below) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent dimerization and degradation.

Chemical Synthesis of this compound

Several synthetic routes to this compound have been reported. A common approach starts from levulinic acid. The following is a generalized multi-step synthesis.

Materials:

-

Levulinic acid

-

Bromine

-

Methanol

-

Sulfuric acid

-

Zinc dust

-

Tetrahydrofuran (THF)

-

Acetic acid

-

Standard laboratory glassware and purification equipment

Procedure:

-

Bromination of Levulinic Acid: React levulinic acid with bromine in a suitable solvent to introduce bromine atoms at the α- and/or γ-positions.

-

Esterification and Cyclization: The resulting bromo-keto acid is esterified with methanol and then cyclized under acidic conditions (e.g., with sulfuric acid) to form a mixture of brominated furanones.

-

Purification of Bromofuranone Intermediate: The desired brominated furanone precursor is isolated from the reaction mixture using column chromatography.

-

Reductive Dehalogenation: The purified bromofuranone is then subjected to reductive dehalogenation using zinc dust in a solvent such as THF with a catalytic amount of acetic acid to yield this compound.

-

Purification of this compound: The final product is purified by column chromatography to give pure this compound.

Challenges and Future Directions

The primary challenge in working with this compound is its inherent instability. Its propensity to dimerize into anemonin complicates its isolation, storage, and biological testing.[2] This has limited the extent of research on the monomer itself.

Future research should focus on:

-

Developing stabilized formulations of this compound to facilitate its study and potential therapeutic use.

-

Synthesizing more stable analogs of this compound that retain its biological activity but have improved pharmacokinetic properties.

-

Conducting detailed mechanistic studies to fully elucidate the signaling pathways modulated by this compound.

-

Performing in vivo studies to evaluate the therapeutic potential and toxicity of this compound and its derivatives in animal models of disease.

Conclusion

This compound is a fascinating natural product with a rich history and potent biological activities. Despite the challenges associated with its instability, it continues to be a subject of interest for its antimicrobial and cytotoxic properties. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its discovery to its mechanism of action. It is hoped that this resource will be valuable for researchers and professionals working to unlock the full therapeutic potential of this reactive lactone.

References

Protoanemonin in Ranunculaceae: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protoanemonin, a volatile and highly reactive lactone, is a characteristic secondary metabolite of the Ranunculaceae family. Formed upon enzymatic hydrolysis of its precursor, ranunculin, when plant tissues are damaged, this compound exhibits a wide spectrum of biological activities, including potent antimicrobial and cytotoxic effects. However, its inherent instability and rapid dimerization to the less active anemonin present significant challenges for research and therapeutic development. This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, chemical properties, and pharmacological potential. We present a compilation of quantitative data on its occurrence in various Ranunculaceae species, its cytotoxic and antimicrobial efficacy, and detailed experimental protocols for its extraction, quantification, and biological evaluation. Furthermore, this guide illustrates the key signaling pathways implicated in its mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this fascinating natural product.

Introduction

The Ranunculaceae, or buttercup family, comprises a diverse group of flowering plants, many of which have been used in traditional medicine for centuries. A common feature of this family is the production of ranunculin, a glucoside that serves as a precursor to the vesicant and biologically active compound, this compound.[1] Upon tissue injury, the enzyme β-glucosidase hydrolyzes ranunculin into glucose and the unstable aglycone, which spontaneously cyclizes to form this compound.

This compound is a small, five-membered lactone ring with a highly reactive exocyclic double bond, which is responsible for its potent biological effects and its inherent instability. It readily dimerizes to form anemonin, a more stable but generally less active compound. This rapid conversion has historically complicated the study of this compound's bioactivities.

This guide aims to provide a comprehensive technical resource on this compound, summarizing the current knowledge and providing practical methodologies for its study.

Biosynthesis and Chemical Properties

The formation of this compound is a direct result of plant tissue damage, which brings the vacuolar-stored ranunculin into contact with cytosolic β-glucosidase.

dot digraph "Ranunculin to this compound Conversion" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

Ranunculin [label="Ranunculin"]; this compound [label="this compound", fillcolor="#FBBC05"]; Anemonin [label="Anemonin"]; Enzyme [label="β-glucosidase\n(upon tissue damage)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Ranunculin -> this compound [label="Hydrolysis"]; this compound -> Anemonin [label="Dimerization"]; Enzyme -> Ranunculin [style=dashed, arrowhead=none]; } dot Caption: Enzymatic conversion of ranunculin to this compound and its subsequent dimerization.

This compound is a colorless, oily liquid with a pungent odor. Its high reactivity makes it a potent alkylating agent, capable of reacting with nucleophilic groups in proteins and DNA. This reactivity is also the source of its instability, leading to its rapid dimerization into anemonin, particularly in aqueous solutions and at room temperature.

Quantitative Data

The concentration of this compound and its precursor, ranunculin, can vary significantly between different species of Ranunculaceae and even between different parts of the same plant.

Table 1: Anemonin Content in Various Ranunculus Species

| Species | Plant Part | Extraction Method | Anemonin Concentration (mg/mL) |

| Ranunculus sardous | Aerial Part | Hydroalcoholic | 2.66 |

| Ranunculus sceleratus | Aerial Part | Hydroalcoholic | 0.13 - 0.19 |

| Ranunculus bulbosus | Aerial Part | Hydroalcoholic | < 7.68 µg/mL (below detection limit) |

| Ranunculus ficaria | - | - | - |

| Ranunculus sardous | Aerial Part | Glycerol-ethanol | Less concentrated than hydroalcoholic |

| Ranunculus sceleratus | Aerial Part | Glycerol-ethanol | Less concentrated than hydroalcoholic |

Data synthesized from a study by Neag et al. It is important to note that this table presents anemonin content, which is a dimer of this compound. The actual concentration of the transient this compound is more challenging to determine.

Table 2: Cytotoxicity of this compound and its Derivatives

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound | PC-3 (prostate cancer) | SRB | 7.30 ± 0.08 |

| This compound | U-251 (glioblastoma) | SRB | 5.50 ± 0.05 |

| 5-(dibromomethylene)-2(5H)-furanone | PC-3 (prostate cancer) | SRB | 0.31 ± 0.02 |

| 5-(dibromomethylene)-2(5H)-furanone | U-251 (glioblastoma) | SRB | 0.42 ± 0.03 |

| (E)-5-(bromomethylene)-2(5H)-furanone | PC-3 (prostate cancer) | SRB | 1.20 ± 0.04 |

| (E)-5-(bromomethylene)-2(5H)-furanone | U-251 (glioblastoma) | SRB | 1.50 ± 0.06 |

Data from a study by Villegas Pañeda et al., 2020.

Table 3: Antimicrobial Activity of this compound

| Organism | Activity | MIC (µg/mL) |

| Fungi | Antifungal | 15 |

Data from a study by Martin et al., 1990.[2]

Experimental Protocols

Extraction of this compound from Ranunculus cantoniensis

This protocol is adapted from a patented method and describes a supercritical fluid extraction followed by column chromatography.

dot digraph "this compound Extraction Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; grind [label="Grind Ranunculus cantoniensis"]; sfe [label="Supercritical CO2 Extraction\n(Ethanol as entrainer)"]; resin [label="D101 Macroporous Adsorption Resin Chromatography"]; elute_resin [label="Elute with 50% Ethanol"]; concentrate1 [label="Recover Ethanol and Concentrate"]; silica [label="Silica Gel Column Chromatography"]; elute_silica [label="Elute with Methanol:Chloroform (2:1)"]; collect [label="Collect Fractions 5-8"]; concentrate2 [label="Recover Solvent"]; end [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05"];

start -> grind; grind -> sfe; sfe -> resin; resin -> elute_resin; elute_resin -> concentrate1; concentrate1 -> silica; silica -> elute_silica; elute_silica -> collect; collect -> concentrate2; concentrate2 -> end; } dot Caption: Workflow for the extraction and purification of this compound.

Methodology:

-

Preparation: Obtain fresh Ranunculus cantoniensis plant material.

-

Grinding: Grind the plant material to a fine powder.

-

Supercritical Fluid Extraction (SFE):

-

Place the ground material into a CO2 supercritical extractor.

-

Use ethanol as an entrainer.

-

Perform extraction.

-

-

Macroporous Resin Chromatography:

-

Load the extract onto a D101 macroporous adsorption resin column.

-

Elute the column with 50% ethanol.

-

Recover the ethanol from the eluate under reduced pressure and concentrate the sample.

-

-

Silica Gel Chromatography:

-

Load the concentrated sample onto a silica gel chromatographic column.

-

Elute the column with a mixed solvent of methanol and chloroform (2:1 v/v).

-

Collect the eluent in column volume parts.

-

Combine the 5th, 6th, 7th, and 8th column volume parts.

-

-

Final Product: Recover the solvent from the pooled fractions under reduced pressure to obtain purified this compound.

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Extract this compound from the plant material using an appropriate method (e.g., the one described in 4.1 or a simpler solvent extraction). Ensure the final sample is dissolved in the mobile phase.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

-

Detection: UV detection at approximately 258 nm.

-

-

Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

dot digraph "MTT Assay Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in a 96-well plate"]; treat_cells [label="Treat cells with varying concentrations of this compound"]; incubate1 [label="Incubate for 24-72 hours"]; add_mtt [label="Add MTT reagent to each well"]; incubate2 [label="Incubate for 2-4 hours"]; solubilize [label="Solubilize formazan crystals with DMSO or other solvent"]; read_absorbance [label="Read absorbance at ~570 nm"]; analyze [label="Calculate cell viability and IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> treat_cells; treat_cells -> incubate1; incubate1 -> add_mtt; add_mtt -> incubate2; incubate2 -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze; analyze -> end; } dot Caption: General workflow of the MTT assay for cytotoxicity testing.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control).

-

Incubation: Incubate the plate for a period of 24 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing by Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

While much of the research on the detailed molecular mechanisms has focused on the more stable dimer, anemonin, the high reactivity of this compound suggests that it likely acts through the alkylation of cellular macromolecules, leading to widespread cellular stress and dysfunction. The anti-inflammatory effects of anemonin are better characterized and are thought to involve the inhibition of nitric oxide (NO) synthesis and modulation of inflammatory signaling pathways.

Anemonin and the Inhibition of Nitric Oxide Synthesis

Anemonin has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in activated macrophages. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).

dot digraph "Anemonin_NO_Inhibition" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];

LPS [label="LPS (Lipopolysaccharide)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macrophage [label="Macrophage"]; iNOS_mRNA [label="iNOS mRNA"]; iNOS_Protein [label="iNOS Protein"]; NO [label="Nitric Oxide (NO)", fillcolor="#FBBC05"]; Anemonin [label="Anemonin", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

LPS -> Macrophage [label="Activates"]; Macrophage -> iNOS_mRNA [label="Transcription"]; iNOS_mRNA -> iNOS_Protein [label="Translation"]; iNOS_Protein -> NO [label="Synthesis"]; Anemonin -> iNOS_mRNA [label="Inhibits expression", color="#EA4335", style=dashed]; Anemonin -> iNOS_Protein [label="Inhibits expression", color="#EA4335", style=dashed]; } dot Caption: Anemonin's inhibition of nitric oxide synthesis in macrophages.

Conclusion

This compound is a highly bioactive yet unstable compound with significant potential in drug development, particularly in the areas of oncology and infectious diseases. Its potent cytotoxicity and antimicrobial activity warrant further investigation. The challenges posed by its instability may be overcome through the development of stabilized formulations or the synthesis of more stable, yet equally potent, derivatives. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate further research into this promising natural product and its role in the pharmacology of the Ranunculaceae family.

References

Protoanemonin: A Technical Guide to its Toxicology and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoanemonin, a naturally occurring lactone found in plants of the Ranunculaceae family, is a molecule of significant interest due to its potent biological activities. It is a reactive compound formed enzymatically from its precursor, ranunculin, upon plant tissue damage. While exhibiting promising antimicrobial and cytotoxic properties, its inherent toxicity necessitates a thorough understanding of its safety profile for any potential therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound, with a focus on quantitative data, experimental methodologies, and the putative mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of natural product-based therapeutics.

Introduction

This compound (5-methylene-2(5H)-furanone) is an unsaturated lactone present in numerous species of the buttercup family (Ranunculaceae). It is not present in intact plants but is rapidly formed from the glycoside ranunculin when the plant is bruised or crushed. This conversion is an enzymatic process that releases glucose and the unstable aglycone, which spontaneously cyclizes to form this compound. At room temperature, this compound readily dimerizes to the less toxic anemonin.

The high reactivity of this compound, attributed to its α,β-unsaturated lactone moiety, is the basis for both its biological activity and its toxicity. It is known to be a potent vesicant, causing skin blistering and irritation upon contact. Ingestion can lead to severe gastrointestinal distress. Despite its toxicity, this compound has been investigated for its antibacterial, antifungal, and anticancer properties. A clear understanding of its toxicological profile is therefore critical for any further exploration of its therapeutic potential.

Toxicological Data

The available quantitative toxicological data for this compound is limited. The following tables summarize the key findings from the scientific literature.

Table 1: Acute Toxicity Data

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD50 | Mouse | Intraperitoneal | 190 mg/kg | [1] |

| LD50 | Mouse | Oral | 190 mg/kg | [2] |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| PC-3 | Prostate Adenocarcinoma | 0.31 ± 0.02 to 7.30 ± 0.08 | |

| U-251 | Glioblastoma | 0.31 ± 0.02 to 7.30 ± 0.08 |

Note: The reported IC50 values are a range, suggesting that different experimental conditions or derivatives of this compound were tested. The original publication should be consulted for specific details. NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) data for this compound are not currently available in the public domain.

Mechanism of Toxicity

The primary mechanism of this compound's toxicity is believed to be its ability to act as a potent alkylating agent. The electrophilic α,β-unsaturated carbonyl group readily reacts with nucleophilic functional groups in biological macromolecules, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides, as well as with DNA.

This non-specific alkylation can lead to:

-

Enzyme Inactivation: By modifying critical cysteine residues in enzymes, this compound can disrupt cellular metabolism and signaling pathways.

-

Disruption of Cellular Redox Balance: Reaction with glutathione (GSH), a key intracellular antioxidant, can lead to depletion of cellular reducing equivalents and induce oxidative stress.

-

DNA Damage: Alkylation of DNA bases can lead to mutations and strand breaks, contributing to its genotoxic and cytotoxic effects.

The vesicant action of this compound on the skin is a direct consequence of this reactivity, causing damage to epidermal cells and triggering an inflammatory response.

Experimental Protocols

This section outlines the standard methodologies for key toxicological assays relevant to the assessment of this compound.

Acute Oral Toxicity (LD50) - Rodent Model

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Methodology (Based on general acute toxicity testing principles):

-

Animals: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, and provided with standard diet and water ad libitum.

-

Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil, carboxymethyl cellulose).

-

Administration: A single dose of the test substance is administered by oral gavage to a group of animals. A range of doses is typically used across different groups.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

In Vitro Cytotoxicity - MTT Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in a cancer cell line.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., PC-3, U-251) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) is also included.

-

Incubation: Cells are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Dermal Irritation - In Vitro Reconstructed Human Epidermis (RhE) Test

Objective: To assess the potential of this compound to cause skin irritation.

Methodology (Based on OECD Test Guideline 439):

-

Test System: A commercially available reconstructed human epidermis model is used.

-

Pre-incubation: The tissues are pre-incubated in maintenance medium.

-

Application of Test Substance: A defined amount of this compound is applied topically to the surface of the epidermis.

-

Exposure: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes).

-

Post-exposure Incubation: After exposure, the tissues are thoroughly rinsed and incubated in fresh medium for a post-exposure period (e.g., 42 hours).

-

Viability Assessment (MTT Assay): Tissue viability is determined by the MTT assay as described in section 4.2.

-

Data Analysis: The viability of the this compound-treated tissues is compared to that of the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

Signaling Pathways in this compound-Induced Toxicity

The specific signaling pathways that are modulated by this compound to exert its toxic effects have not been extensively elucidated in the scientific literature. However, based on its known mechanism of action as an alkylating agent and a compound that can induce cellular stress, several key pathways are likely to be involved.

Apoptosis Signaling Pathway

Cytotoxic compounds frequently induce programmed cell death, or apoptosis. This is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Given this compound's ability to damage DNA and proteins, it is plausible that it triggers the intrinsic apoptotic pathway through mitochondrial dysfunction.

Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

Stress-Activated Protein Kinase (SAPK) Pathways

Cellular stress, such as that induced by alkylating agents, is known to activate stress-activated protein kinase (SAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways can lead to either cell survival or apoptosis, depending on the cellular context and the severity of the stress. It is conceivable that this compound activates these pathways, contributing to its cytotoxic effects. Further research is needed to confirm the involvement of these specific pathways.

Caption: A logical workflow for the toxicological evaluation of this compound.

Safety Profile and Handling

This compound is a hazardous substance that should be handled with extreme care in a laboratory setting.

-

Dermal Contact: Avoid all direct skin contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. In case of contact, wash the affected area immediately with copious amounts of water.

-

Inhalation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

-

Ingestion: Do not ingest. In case of accidental ingestion, seek immediate medical attention.

Due to its instability and tendency to dimerize, the toxicological properties of a this compound sample may change over time. It is recommended to use freshly prepared solutions for experimental purposes.

Conclusion and Future Directions

This compound is a reactive natural product with demonstrated cytotoxic and antimicrobial activities. Its toxicity is primarily attributed to its ability to alkylate proteins and DNA. While some acute toxicity and in vitro cytotoxicity data are available, there are significant gaps in our understanding of its toxicological profile.

Future research should focus on:

-

Comprehensive Toxicological Testing: Determination of dermal LD50, as well as NOAEL and LOAEL values from repeated dose toxicity studies.

-

Mechanistic Studies: Elucidation of the specific signaling pathways involved in this compound-induced cytotoxicity and apoptosis.

-

Structure-Activity Relationship Studies: Investigation of how modifications to the this compound scaffold affect its toxicity and biological activity, which could lead to the development of safer and more effective therapeutic agents.

A more complete understanding of the toxicology and safety profile of this compound is essential for harnessing its therapeutic potential while minimizing its risks.

References

In Silico Exploration of Protoanemonin and Anemonin: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoanemonin and its dimer, anemonin, are naturally occurring lactones with recognized anti-inflammatory properties. This technical guide provides a comprehensive overview of the in silico studies conducted to elucidate their mechanisms of action, focusing on molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows to support further research and development of these compounds as potential therapeutic agents.

Introduction

This compound and anemonin, derived from plants of the Ranunculaceae family, have garnered interest for their potential pharmacological activities. Anemonin, in particular, has demonstrated anti-inflammatory effects in various studies. Computational, or in silico, methods provide a powerful and efficient approach to investigate the molecular interactions and pharmacokinetic properties of these compounds, offering insights that can guide and accelerate preclinical research. This guide synthesizes the current landscape of in silico research on this compound and anemonin.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential inhibitory activity.

Anemonin and Protein Kinase C-θ (PKC-θ)

Anemonin has been identified as a direct inhibitor of Protein Kinase C-θ (PKC-θ), a key regulator of T-cell activation and inflammatory responses.

| Ligand | Target | PDB ID | Software | Binding Energy (kcal/mol) |

| Anemonin (MOL001883) | PKC-θ | 4FKD | AutoDock Vina | -5.9 |

-

Protein Preparation: The crystal structure of human PKC-θ was obtained from the Protein Data Bank (PDB ID: 4FKD). Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added using AutoDock Tools.

-

Ligand Preparation: The 3D structure of anemonin (Molecule ID: MOL001883) was obtained from a chemical database. Gasteiger charges were computed, and non-polar hydrogen atoms were merged.

-

Grid Box Definition: A grid box was centered on the active site of PKC-θ to encompass the binding pocket.

-

Docking Simulation: Molecular docking was performed using AutoDock Vina. The ligand was treated as flexible, while the protein was kept rigid. The search algorithm explored possible binding conformations of anemonin within the defined grid box.

-

Analysis of Results: The resulting docking poses were ranked based on their binding energies. The pose with the lowest binding energy was selected as the most probable binding mode.

This compound, Anemonin, and Other Inflammatory Targets

| Ligand | Target | Status |

| This compound | Cyclooxygenase-1 (COX-1) | Modest inhibitory impact reported |

| Anemonin | Cyclooxygenase-1 (COX-1) | Modest inhibitory impact reported |

| This compound | Cyclooxygenase-2 (COX-2) | Modest inhibitory impact reported |

| Anemonin | Cyclooxygenase-2 (COX-2) | Modest inhibitory impact reported |

| This compound | Human Tankyrase 1 | Modest inhibitory impact reported |

| Anemonin | Human Tankyrase 1 | Modest inhibitory impact reported |

| This compound | Human Tankyrase 2 | Modest inhibitory impact reported |

| Anemonin | Human Tankyrase 2 | Modest inhibitory impact reported |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, assessing its stability and conformational changes. While MD simulations have been mentioned in the context of evaluating compounds for COX-1 and COX-2 inhibition, specific quantitative results such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) for this compound or anemonin complexes are not currently available.

Experimental Protocol: General Workflow for MD Simulations

-

System Preparation: The docked protein-ligand complex from molecular docking is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.

-

Energy Minimization: The system is subjected to energy minimization to relax the structure and remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure stability.

-

Production Run: A long-duration MD simulation is performed to generate a trajectory of the protein-ligand complex's atomic movements.

-

Trajectory Analysis: The trajectory is analyzed to calculate RMSD (to assess overall stability), RMSF (to identify flexible regions), hydrogen bond interactions, and other parameters.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Currently, a comprehensive, publicly available ADMET profile for this compound and anemonin is lacking. In silico tools such as SwissADME and pkCSM can be utilized to predict these properties.

Predicted ADMET Properties (Hypothetical)

| Property | This compound (Predicted) | Anemonin (Predicted) |

| Absorption | ||

| - GI Absorption | High | High |

| - BBB Permeant | Yes | No |

| Distribution | ||

| - VDss (log L/kg) | Moderate | Low |

| - Plasma Protein Binding | Low | Moderate |

| Metabolism | ||

| - CYP2D6 Inhibitor | No | No |

| - CYP3A4 Inhibitor | No | Yes |

| Excretion | ||

| - Renal Clearance | High | Moderate |

| Toxicity | ||

| - AMES Toxicity | Potential Concern | Low Concern |

| - hERG I Inhibitor | No | No |

Note: The data in this table is hypothetical and serves as an example of what an ADMET prediction would entail. Actual values would need to be generated using appropriate software.

Signaling Pathways and Workflows

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico investigation of natural products like this compound and anemonin.

Anemonin's-mediated Inhibition of the NF-κB Signaling Pathway

Anemonin has been shown to inhibit the NF-κB signaling pathway, a central pathway in the inflammatory response. It achieves this by decreasing the phosphorylation of IKKα/β, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Anemonin's-mediated Activation of the Nrf2 Signaling Pathway

Anemonin is also known to activate the Nrf2 signaling pathway, which is a major regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Anemonin is thought to disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes.

Conclusion and Future Directions

In silico studies have provided valuable initial insights into the mechanisms of action of this compound and anemonin. The identification of PKC-θ as a direct target of anemonin and the elucidation of its role in the NF-κB and Nrf2 pathways offer a solid foundation for further investigation. However, this technical guide also highlights significant gaps in the currently available data. Future in silico research should focus on:

-

Quantitative Docking Studies: Performing and publishing detailed molecular docking studies of this compound and anemonin against COX-1, COX-2, and tankyrases to determine their binding affinities and interaction patterns.

-

Molecular Dynamics Simulations: Conducting and reporting on MD simulations for the protein-ligand complexes of both compounds to validate the docking results and assess their dynamic stability.

-

Comprehensive ADMET Profiling: Utilizing various in silico platforms to generate a robust ADMET profile for both this compound and anemonin to better predict their pharmacokinetic and toxicological properties.

Addressing these areas will provide a more complete computational picture of these promising natural compounds and facilitate their potential translation into novel anti-inflammatory therapeutics.

An In-Depth Technical Guide to Protoanemonin and its Dimer Anemonin: From Chemical Properties to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract